N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound with a unique molecular structure that combines furan, thiophene, and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride derivative of furan-2-carboxylic acid, which is then reacted with thiophene-2-ylmethylamine to form the intermediate compound. This intermediate is subsequently reacted with imidazolidine-2-one under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced spectroscopic methods, such as IR, 1H NMR, and 13C NMR, is essential for confirming the chemical structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives of the compound.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an enzyme inhibitor, particularly against urease, acetylcholinesterase, and butyrylcholinesterase.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific enzymes and molecular targets. The compound binds to the active sites of enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase, inhibiting their activity. This inhibition disrupts the normal biochemical pathways, leading to therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-3-carboxamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide
Uniqueness
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of furan, thiophene, and imidazolidine moieties. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-12(10-2-1-7-21-10)11-4-3-9(22-11)8-16-14(20)17-6-5-15-13(17)19/h1-4,7H,5-6,8H2,(H,15,19)(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXLEMHVEOQDCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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